N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
The compound N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS: 877816-23-4) is a sulfonamide-containing ethanediamide derivative with the molecular formula C₂₁H₁₈ClFN₂O₅S and a molecular weight of 464.89 g/mol . Its structure features:
- A 4-chlorobenzenesulfonyl group attached to a furan-containing ethyl chain.
- An ethanediamide linker bridging the sulfonamide and a 4-fluorophenylmethyl substituent.
This compound is utilized in research settings, though its specific biological or pharmacological roles remain undefined in the provided evidence.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O5S/c22-15-5-9-17(10-6-15)31(28,29)19(18-2-1-11-30-18)13-25-21(27)20(26)24-12-14-3-7-16(23)8-4-14/h1-11,19H,12-13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXSWIHBPCLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide.
Coupling with Furan Derivative: The intermediate is then reacted with a furan derivative under specific conditions to introduce the furan ring.
Final Coupling: The final step involves coupling the product with a fluorophenylmethyl group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the sulfonyl group can yield sulfides.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives with Modified Benzyl Groups
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-methoxybenzyl)ethanediamide (CAS: 877816-43-8)
- Molecular Formula : C₂₁H₁₉ClN₂O₆S
- Key Differences : The 4-fluorophenylmethyl group in the target compound is replaced with a 2-methoxybenzyl moiety.
- This substitution may alter binding affinity in biological systems due to steric and electronic effects .
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide
- Molecular Formula : C₂₂H₂₄FN₃O₆S
- Key Differences : Incorporates a 1,3-oxazinan ring and a 4-fluoro-2-methylphenylsulfonyl group.
- Impact : The oxazinan ring introduces conformational rigidity, which could influence pharmacokinetic properties like metabolic stability. The methyl group on the sulfonyl substituent may reduce polarity compared to the chloro group in the target compound .
Ethanediamide Derivatives with Alternative Sulfonyl/Thiophene Groups
N'-[(4-Fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (BE80406)
- Molecular Formula : C₁₉H₁₇FN₂O₃S
- Key Differences : Replaces the 4-chlorobenzenesulfonyl group with a thiophen-3-yl moiety.
- This modification may alter interactions with hydrophobic binding pockets in enzymes or receptors .
Sulfonamide Derivatives with Heterocyclic Cores
AR-538 (N-ethyl-N-(4-fluorophenyl)-2-oxo-benzimidazole-5-sulfonamide)
- Molecular Formula: Not explicitly provided (benzimidazole core).
- Key Differences : Contains a benzimidazole ring instead of an ethanediamide linker.
- Impact : The benzimidazole core is aromatic and planar, enabling π-π stacking interactions absent in the target compound. This structural difference suggests divergent biological targets, such as kinase or protease inhibition .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Molecular Formula : C₉H₉ClN₂O₅S
- Key Differences : Features a nitro group and acetamide backbone instead of ethanediamide.
- The acetamide structure is simpler, reducing steric hindrance compared to the target compound’s ethanediamide linker .
Data Table: Key Comparative Properties
Biological Activity
Overview
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, including the furan moiety and chlorobenzenesulfonyl group, contribute to its reactivity and biological interactions.
- Molecular Formula : C18H20ClN2O4S
- Molecular Weight : 404.87 g/mol
- CAS Number : 877816-43-8
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking natural substrates or cofactors. This feature is critical for its potential as an antibacterial agent.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
- Electrophilic Reactions : The presence of the furan ring allows for electrophilic aromatic substitution, which can lead to the formation of reactive intermediates that may interact with cellular macromolecules.
Anticancer Potential
Recent research indicates that sulfonamide derivatives can exhibit anticancer properties through multiple mechanisms:
- Inhibition of Tumor Growth : Compounds similar to this compound have demonstrated the ability to inhibit key signaling pathways in cancer cells, leading to reduced cell proliferation.
- Induction of Apoptosis : The compound may facilitate programmed cell death in cancerous cells, a critical mechanism for cancer treatment.
Research Findings and Case Studies
-
Study on Structural Analogues :
- A study focusing on structurally related sulfonamides found that modifications in the aromatic rings significantly influenced their biological activity, particularly in enzyme inhibition and cytotoxicity against cancer cell lines .
-
Mechanistic Insights :
- Research has highlighted that sulfonamide compounds can act as reversible inhibitors of key enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation .
- Comparative Analysis :
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Furan ring, chlorobenzenesulfonyl group | Potential antibacterial and anticancer activity | Complex structure enhances reactivity |
| Sulfadiazine | Simple sulfonamide structure | Antibacterial | Well-studied with established mechanisms |
| N-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)-2,4-dimethylbenzene-1-sulfonamide | Contains furan and sulfonamide groups | Exhibits potential anticancer properties | Enhanced selectivity towards cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
